Naphthalene, 1-(2-naphthalenylthio)-

Description

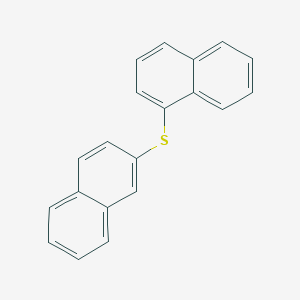

Naphthalene, 1-(2-naphthalenylthio)-, is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) derivative. Structurally, it consists of a naphthalene backbone with a thioether (-S-) linkage at the 1-position, bonded to a second naphthalene ring at the 2-position. This compound belongs to the class of naphthalene thioethers, which are characterized by their sulfur atoms replacing oxygen in ether-like configurations.

Properties

CAS No. |

62393-34-4 |

|---|---|

Molecular Formula |

C20H14S |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

1-naphthalen-2-ylsulfanylnaphthalene |

InChI |

InChI=1S/C20H14S/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H |

InChI Key |

CHQNATAAAQFKNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of Naphthalene, 1-(2-naphthalenylthio)-, with related compounds:

Key Observations :

- Sulfur Substitution : Thioether derivatives (e.g., 1-(phenylthio)naphthalene) exhibit higher molecular weights and altered solubility compared to parent naphthalene or methylated analogs. The sulfur atom may increase reactivity in redox environments .

- Toxicity : Methylnaphthalenes (e.g., 1-methylnaphthalene) are associated with respiratory and hepatic effects in animal studies . Thioether derivatives may pose similar or enhanced risks due to metabolic activation of sulfur groups, though direct data are lacking.

Toxicological Profiles

- Naphthalene: Causes hemolytic anemia, cataracts, and respiratory tract irritation in humans. Metabolites like 1,2-naphthoquinone are implicated in oxidative stress .

- 1-Methylnaphthalene : Shows similar toxicity to naphthalene but with lower acute lethality in rodent studies. Chronic exposure linked to lung and liver damage .

- Thioether Derivatives: Limited data exist, but sulfur-containing PAHs often exhibit enhanced persistence in biological systems.

Analytical Methods

Analytical challenges for naphthalene derivatives include isolating metabolites and quantifying low concentrations in biological matrices. For naphthalene and its methyl analogs, methods like gas chromatography-mass spectrometry (GC-MS) are standard . Thioether derivatives may require specialized techniques (e.g., high-performance liquid chromatography with sulfur-specific detection) due to their unique physicochemical properties .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-(2-naphthalenylthio)-naphthalene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-naphthalene derivatives may react with halogenated naphthalenes under catalytic conditions (e.g., CuCl₂-Al₂O₃ in benzene) to form the thioether bond . Purity validation requires chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Mass spectrometry (electron ionization) is critical for confirming molecular weight and structural integrity .

Q. What are the key physicochemical properties of 1-(2-naphthalenylthio)-naphthalene, and how are they experimentally determined?

- Methodological Answer : Key properties include melting point, solubility, logP (octanol-water partition coefficient), and UV-Vis absorption spectra. Differential scanning calorimetry (DSC) determines thermal stability, while polarimetry or X-ray crystallography resolves stereochemistry. Gas-phase ion energetics data (e.g., ionization energy) can be sourced from NIST databases .

Q. How should researchers design in vitro assays to assess the compound’s cytotoxicity?

- Methodological Answer : Use cell lines (e.g., HepG2, HEK293) exposed to graded concentrations (0.1–100 µM) over 24–72 hours. Measure viability via MTT assay, apoptosis via flow cytometry (Annexin V/PI staining), and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA). Include positive controls (e.g., cisplatin) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for naphthalene derivatives be resolved?

- Methodological Answer : Conduct a systematic review following ATSDR guidelines:

- Step 1 : Screen literature using inclusion criteria (Table B-1) focusing on route (inhalation/oral), species (human/rodent), and outcomes (e.g., hepatic/renal effects) .

- Step 2 : Apply risk-of-bias assessment (Table C-6) to evaluate study quality (e.g., randomization, blinding) .

- Step 3 : Use meta-analysis to quantify heterogeneity (I² statistic) and identify confounders (e.g., dose variability, metabolic differences) .

Q. What advanced techniques are used to elucidate the metabolic pathways of 1-(2-naphthalenylthio)-naphthalene?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) products .

- In silico : Use software like ADMET Predictor™ or GLORYx to predict metabolite structures and enzymatic interactions .

- Isotope labeling : Track metabolic fate using ¹⁴C-labeled compounds in rodent models .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antimicrobial applications?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the naphthalene ring to enhance membrane permeability .

- Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC/MBC). Compare with analogs like 1-(2-chloroethyl)naphthalene .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with bacterial targets (e.g., DNA gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.